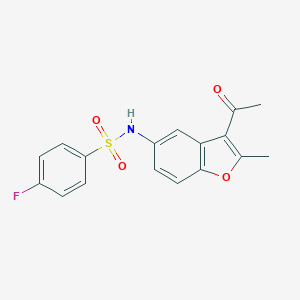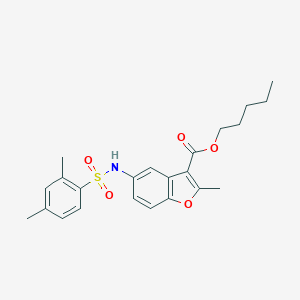![molecular formula C25H22N2O4S B281512 N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B281512.png)
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines aniline, naphthalene, and sulfonamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the aniline derivative. The key steps include:
Nitration and Reduction: The initial step involves the nitration of an aromatic compound, followed by reduction to form the corresponding aniline derivative.
Condensation Reaction: The aniline derivative is then reacted with a naphthalene derivative under specific conditions to form the desired naphthalenylidene structure.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-ethoxyaniline: An aromatic ether with similar structural features.
Naphthalenylidene derivatives: Compounds with similar naphthalene-based structures.
Sulfonamide derivatives: Compounds containing the sulfonamide functional group.
Uniqueness
N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of aniline, naphthalene, and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C25H22N2O4S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-19-12-10-18(11-13-19)26-24-16-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-14-8-17(2)9-15-20/h4-16,26H,3H2,1-2H3/b27-23- |
InChIキー |
MOIRCDVKJLTICA-VYIQYICTSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)

![N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE](/img/structure/B281440.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)
![ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)

![N-[(2,5-Dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)isonicotinamide](/img/structure/B281461.png)
![ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281466.png)
